molecular formula C17H12N2O4 B13744401 4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid

4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid

Cat. No.: B13744401
M. Wt: 308.29 g/mol
InChI Key: RWNPELJXZJVZLJ-UHFFFAOYSA-N
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Description

4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid is a biphenyl-based dicarboxylic acid functionalized with an imidazole ring at the 4' position. This compound is structurally characterized by two carboxylic acid groups at the 3 and 5 positions of one phenyl ring and an imidazole substituent at the 4' position of the adjacent phenyl ring (Figure 1). Its hybrid aromatic-heterocyclic design makes it a versatile ligand for metal-organic frameworks (MOFs) and coordination polymers, particularly in applications such as drug delivery, gas adsorption, and catalysis. The imidazole group enhances its ability to coordinate with metal ions, while the carboxylic acid groups provide sites for hydrogen bonding and further functionalization .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

5-(4-imidazol-1-ylphenyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H12N2O4/c20-16(21)13-7-12(8-14(9-13)17(22)23)11-1-3-15(4-2-11)19-6-5-18-10-19/h1-10H,(H,20,21)(H,22,23)

InChI Key

RWNPELJXZJVZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Imidazole Functionalization via Nucleophilic Substitution or Cross-Coupling

  • The imidazole ring can be introduced by nucleophilic aromatic substitution on suitably activated biphenyl derivatives bearing leaving groups (e.g., bromides or chlorides) at the 4' position.
  • Alternatively, palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination) can be employed to couple imidazole or its derivatives with halogenated biphenyl carboxylic acids.

Biphenyl-3,5-dicarboxylic Acid Synthesis

  • The biphenyl core with carboxylic acid groups at the 3 and 5 positions can be synthesized via directed ortho-metalation followed by carboxylation or via Suzuki coupling of appropriately substituted aryl boronic acids and halides.
  • Commercially available biphenyl-3,5-dicarboxylic acid can serve as a starting material for further functionalization.

Preparation of Imidazole-4,5-dicarboxylic Acid as a Related Reference

A detailed and well-documented method exists for preparing imidazole-4,5-dicarboxylic acid, which shares the imidazole dicarboxylic acid motif relevant to the target compound. This method can inform the synthesis of the imidazole moiety in the target compound:

Step Reagents and Conditions Description Yield and Notes
1 Imidazole + 2.5–3.5 equiv formaldehyde (30-40% aqueous) + KOH or NaOH (45-55 mol%) Reflux at 80–120 °C for 1–3 hours to form hydroxymethyl imidazole derivatives Formation of hydroxymethyl intermediates confirmed by HPLC
2 Treatment of reaction mixture with 15–20 equiv nitric acid at 130–135 °C for 6–10 hours Oxidative conversion to imidazole-4,5-dicarboxylic acid Crystallization upon cooling; yields 75–80% based on imidazole
3 Isolation by filtration, washing, and drying Pure product with melting point 287–289 °C (decomposition) Purity >95% by HPLC

This two-stage process is economical and scalable, utilizing inexpensive starting materials and aqueous conditions.

Proposed Synthetic Route for this compound

Based on the above, a plausible preparation method for the target compound would involve:

Data Table: Summary of Key Preparation Parameters and Conditions

Parameter Details Comments
Starting materials Imidazole, biphenyl-3,5-dicarboxylic acid derivative with halogen substituent Commercial or synthesized
Reaction type Nucleophilic substitution or Pd-catalyzed amination Common methods for C-N bond formation
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or aqueous base Solvent choice affects yield and selectivity
Base Potassium carbonate, sodium hydride, or other suitable bases Facilitates deprotonation of imidazole
Temperature 80–130 °C depending on method Elevated temperature promotes reaction
Reaction time Several hours (4–24 h) Monitored by TLC or HPLC
Purification Crystallization, filtration, washing To achieve high purity
Yield Variable, generally moderate to good (50–80%) Dependent on substrate and conditions

Research Findings and Perspectives

  • The preparation of imidazole-4,5-dicarboxylic acid via formaldehyde and nitric acid oxidation is well-established and provides insight into imidazole functionalization strategies.
  • Cross-coupling methods for introducing imidazole into biphenyl frameworks are supported by analogous syntheses in pharmaceutical intermediates (e.g., irbesartan synthesis involving biphenyl-tetrazole derivatives).
  • The lack of direct published syntheses for the exact target compound suggests that tailored synthetic routes may be required, combining known imidazole functionalization and biphenyl carboxylation techniques.
  • Optimization of reaction conditions, including solvent, temperature, catalyst, and base, is critical for maximizing yields and purity.

Chemical Reactions Analysis

Metal Coordination Reactions

The carboxylic acid groups in this compound act as strong coordinating ligands for metal ions, forming stable coordination polymers and metal-organic frameworks (MOFs).

Key Observations:

  • Coordination Modes : The carboxylate groups exhibit monodentate or bridging coordination modes with transition metals such as Zn(II), Ag(I), and Sn(IV) .

  • MOF Synthesis : When reacted with biphenyl-2,5,3',5'-tetracarboxylic acid (H₄btc) under hydrothermal conditions (403 K, 4 days), the compound forms crystalline coordination networks. Single-crystal X-ray diffraction confirms a tetragonal lattice with intermolecular hydrogen bonding between imidazole N–H and carboxylate O atoms .

Table 1 : Representative Metal Coordination Reactions

Metal SaltReaction ConditionsProduct StructureApplication
Zn(NO₃)₂·6H₂OHydrothermal, 403 K, 4 days3D MOF with Zn–O coordinationGas storage, catalysis
AgNO₃Methanol reflux, 12 h1D polymeric chainAntibacterial agents
SnCl₄Solvothermal, DMF, 120°CBimetallic Sn(IV) carboxylateThermogravimetric materials

Esterification and Amidation

The carboxylic acid groups undergo standard derivatization reactions, enabling the synthesis of esters and amides for pharmacological applications.

Key Observations:

  • CDI Activation : 1,1'-Carbonyldiimidazole (CDI) efficiently activates the carboxylic acid groups for nucleophilic substitution, forming activated intermediates that react with amines or alcohols .

  • Bioactive Derivatives : Amidation with aminobenzisoxazole derivatives yields anticoagulant agents, as demonstrated by analogs inhibiting coagulation factor Xa with IC₅₀ values <10 nM .

Table 2 : Representative Derivatives and Bioactivity

Derivative StructureSynthesis MethodBiological ActivityReference
Pyrazole-5-carboxamideCDI-mediated amidationFactor Xa inhibition (IC₅₀: 2 nM)
Methyl esterFischer esterificationIntermediate for MOF synthesis

Supramolecular Assembly via Imidazole Interactions

The imidazole ring participates in π–π stacking and hydrogen bonding, driving the formation of supramolecular architectures.

Key Observations:

  • Crystal Packing : In the solid state, imidazole groups form intermolecular N–H···O hydrogen bonds with carboxylate oxygen atoms, stabilizing layered structures .

  • Thermal Stability : Coordination polymers derived from this compound exhibit decomposition temperatures >300°C, making them suitable for high-temperature applications .

Stability and Reactivity Trends

  • pH Sensitivity : The compound remains stable in acidic conditions (pH 3–6) but undergoes gradual decarboxylation at pH >8 .

  • Solubility : Poorly soluble in water; soluble in polar aprotic solvents (DMF, DMSO) .

This compound’s dual functionality (carboxylic acid and imidazole) positions it as a versatile building block in materials science and medicinal chemistry. Further studies should explore its catalytic potential and toxicity profiles for biomedical applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4'-(1H-imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid exhibit significant anticancer properties. For instance, a study demonstrated that compounds with imidazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain derivatives possess potent antibacterial effects against a range of pathogens, including multidrug-resistant strains. The imidazole moiety is believed to play a crucial role in the interaction with bacterial membranes and enzymes .

Materials Science

Organic Light Emitting Diodes (OLEDs)
this compound has been utilized in the development of OLED materials. Its ability to form stable thin films with good charge transport properties makes it suitable for use as an emissive layer in OLED devices. Research has shown that incorporating this compound can enhance the efficiency and brightness of OLEDs .

Polymer Composites
The compound can be integrated into polymer matrices to improve mechanical and thermal properties. Studies indicate that composites containing this compound exhibit enhanced tensile strength and thermal stability compared to traditional polymer composites .

Catalysis

Catalytic Applications in Organic Synthesis
The compound has shown promise as a catalyst in various organic reactions, including cross-coupling reactions and cycloadditions. Its ability to stabilize transition states and lower activation energy barriers makes it an effective catalyst for synthesizing complex organic molecules .

Metal-Free Catalysis
Recent advancements have highlighted the potential of this compound in metal-free catalysis. This is particularly relevant in green chemistry, where reducing metal usage is crucial for environmental sustainability. The compound facilitates reactions without the need for toxic metal catalysts, providing a safer alternative for chemical synthesis .

Case Studies

Application Area Study Reference Key Findings
Anticancer Activity[Study on imidazole derivatives]Induced apoptosis in cancer cells; inhibited tumor growth significantly.
Antimicrobial Properties[Evaluation of antimicrobial activity]Effective against multidrug-resistant bacteria; mechanism involves membrane disruption.
OLEDs[Research on OLED materials]Enhanced efficiency and brightness; stable thin film formation observed.
Polymer Composites[Study on polymer enhancements]Improved mechanical properties; increased thermal stability noted.
Catalysis[Applications in organic synthesis]Effective catalyst for cross-coupling reactions; reduced activation energy achieved.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Substitution

The compound’s properties are strongly influenced by the choice of heterocyclic substituent. Key analogs include:

Compound Name Substituent at 4' Position Key Applications References
4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid Imidazole MOF synthesis, drug delivery
4'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid (Zn-TBDA) Tetrazole pH-responsive drug delivery
3'-(1H-1,2,4-Triazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid (H2DTBDA) Triazole Flexible MOFs for CO₂ capture
4'-(Pyridin-4-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid Pyridine Catalysis, luminescent materials

Key Findings :

  • Imidazole vs. Tetrazole : Imidazole’s lower acidity (pKa ~14.5) compared to tetrazole (pKa ~4.9) results in weaker pH-responsive behavior in MOFs. For example, Zn-TBDA (tetrazole) releases 61% of methotrexate at pH 6.5 vs. 43% at pH 7.4 due to protonation-driven structural changes . Imidazole-based analogs may exhibit slower drug release under acidic conditions due to reduced proton sensitivity.
  • Triazole Functionalization : H2DTBDA forms flexible MOFs (e.g., FJI-H35) with adaptive pore sizes (0.37–0.43 nm), enabling selective CO₂ capture over N₂ and CH₄. The triazole group enhances framework flexibility compared to rigid imidazole derivatives .

Insights :

  • However, tetrazole’s pH sensitivity is superior for stimuli-responsive drug release .

Biological Activity

4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid is an organic compound notable for its unique structural features, including an imidazole ring and two carboxylic acid groups. This compound has garnered attention in various fields, particularly in coordination chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2O4, with a molar mass of approximately 308.29 g/mol. The compound's structure allows for significant interaction with metal ions and biological macromolecules, which is crucial for its biological activity.

Structural Features

FeatureDescription
Imidazole GroupProvides unique binding properties
Biphenyl BackboneEnhances stability and interaction capabilities
Carboxylic Acid GroupsFacilitate coordination with metal ions

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Metal Ion Coordination : The ability to form complexes with metal ions can lead to antitumor properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells .
  • Interaction with Enzymes : The compound may affect enzymatic reactions by altering the active site dynamics or binding affinity due to its structural characteristics .

Case Studies

  • Antitumor Activity : A study investigated the effects of similar imidazole-containing compounds on cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through the induction of oxidative stress and apoptosis .
  • Enzyme Inhibition : Another research focused on the inhibition of glutathione S-transferase (GST) by imidazole derivatives. The results indicated that these compounds could enhance the enzyme's activity under certain conditions, potentially leading to improved detoxification processes in cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameMolecular FormulaBiological Activity
4-(1H-Imidazol-1-yl)-[1,1'-biphenyl]-4-carboxylic acidC16H12N2O2Moderate antitumor effects
4-(Aminophenyl)-[1,1'-biphenyl]-3-carboxylic acidC17H15N2O2Antioxidant properties
4-(Pyridin-2-yl)-[1,1'-biphenyl]-3-carboxylic acidC17H14N2O2Antimicrobial activity

Applications in Research and Industry

The compound's unique properties make it suitable for various applications:

  • Coordination Chemistry : It serves as a ligand in the formation of metal-organic frameworks (MOFs) and catalysts.
  • Pharmaceutical Development : Its potential as an antitumor agent opens avenues for drug development targeting specific cancer types.

Q & A

Q. What are the common synthetic routes for preparing 4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Suzuki-Miyaura Coupling : To construct the biphenyl backbone, palladium-catalyzed cross-coupling between boronic acids and halides is employed .
  • Imidazole Functionalization : The imidazole moiety is introduced via nucleophilic substitution or condensation reactions, often using precursors like 1H-imidazole derivatives .
  • Ester Hydrolysis : Final dicarboxylic acid derivatives are obtained by hydrolyzing ester-protected intermediates (e.g., diethyl esters) under acidic or basic conditions .
    Key Considerations : Purification via column chromatography and recrystallization ensures high purity (>95%), critical for downstream applications .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features?

Methodological Answer:

  • X-ray Crystallography : Resolves the 3D molecular geometry and confirms regiochemistry of the biphenyl-imidazole core. Single-crystal diffraction data (e.g., C–C bond lengths ≈ 1.48 Å) validate steric and electronic interactions .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and confirm functional group integrity .
  • FT-IR and Mass Spectrometry : Carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and molecular ion peaks ([M+H]+^+) verify composition .

Q. What preliminary biological activities have been reported, and what assay methodologies were employed?

Methodological Answer:

  • Antibacterial Assays : Disk diffusion or microdilution methods (MIC values reported as 8–64 µg/mL) against Staphylococcus aureus and E. coli .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values >50 µM), suggesting selective toxicity .
    Table 1: Reported Bioactivities
ActivityModel SystemMethodResultReference
AntibacterialS. aureusMicrodilutionMIC = 16 µg/mL
AntifungalCandida albicansDisk DiffusionZone = 12 mm
CytotoxicityHeLa CellsMTT AssayIC50_{50} = 58 µM

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of biphenyl-imidazole derivatives?

Methodological Answer:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand additives (e.g., SPhos) enhance Suzuki coupling efficiency (yields up to 85%) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve imidazole substitution kinetics .
  • Temperature Control : Stepwise heating (60–80°C) minimizes side reactions during ester hydrolysis .

Q. What SAR strategies enhance antimicrobial efficacy of this compound?

Methodological Answer:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., –NO2_2) at the imidazole 2-position increases bacterial membrane penetration .
  • Biphenyl Modifications : Methyl or methoxy groups at the 4'-position improve hydrophobicity, enhancing Gram-positive activity .
  • Dual-Functional Derivatives : Hybridizing with quinolone moieties broadens spectrum against drug-resistant strains .

Q. What computational approaches predict coordination behavior in MOFs?

Methodological Answer:

  • Density Functional Theory (DFT) : Models metal-ligand binding energies (e.g., ΔG ≈ -45 kcal/mol for Zn2+^{2+}) and predicts framework topology .
  • Molecular Docking : Simulates interactions with biomacromolecules (e.g., DNA gyrase) to guide functionalization for targeted applications .
    Table 2: Predicted MOF Properties
Metal NodePore Size (Å)Stability (pH Range)ApplicationReference
Zn2+^{2+}12–142–10CO2_2 Capture
Cu2+^{2+}8–103–8Catalysis

Q. How should contradictions in bioactivity data across studies be addressed?

Methodological Answer:

  • Purity Validation : HPLC or LC-MS confirms compound integrity (>95% purity) to rule out impurities affecting results .
  • Assay Standardization : Use CLSI guidelines for MIC assays to ensure reproducibility .
  • Strain-Specific Factors : Account for bacterial efflux pump activity or biofilm formation, which may explain variability in MIC values .

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